3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for certain kinases that are involved in the growth and survival of cancer cells.
科学的研究の応用
Catalysis and Synthesis : Chengcai Xia et al. (2016) developed a method for remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates, which are environmentally friendly and less odorous than previous methods. This technique has applications in synthesizing various sulfonamide derivatives, potentially including 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide (Xia et al., 2016).
Electrophysiological Activity : T. K. Morgan et al. (1990) researched on N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potential as class III agents in cardiac electrophysiological activity. This suggests possible research avenues into similar compounds for cardiac applications (Morgan et al., 1990).
Antimalarial and Antiviral Properties : Asmaa M. Fahim and Eman H. I. Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives (related to the compound ) for antimalarial activity. These compounds showed significant antimalarial activity and were also explored for potential use against COVID-19 (Fahim & Ismael, 2021).
Metabolism and Toxicology : Matthias J Richter et al. (2022) studied the metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally similar to 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide. These findings are essential in understanding the metabolism and potential toxicological implications of similar compounds (Richter et al., 2022).
Anticancer Properties : Teng Shao et al. (2014) synthesized derivatives of benzamides, including structures similar to the compound , as novel PI3K inhibitors and anticancer agents. This indicates potential applications in cancer research and therapy (Shao et al., 2014).
特性
IUPAC Name |
3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-16-9-8-14-7-4-10-20(17(14)12-16)24(2,22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGSNZOJRCRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。